molecular formula C10H12ClNO3S B1416481 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide CAS No. 1175862-48-2

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Cat. No. B1416481
M. Wt: 261.73 g/mol
InChI Key: BRGDQLWDZVGXHY-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 . It is also known by its synonyms, which include Benzenesulfonamide, 2-chloro-N-methyl-5-(1-oxopropyl)- .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group, a chlorine atom, and a propanoyl group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is 425.5±55.0 °C, and its predicted density is 1.308±0.06 g/cm3 . Its pKa is predicted to be 10.46±0.30 .

Scientific Research Applications

Synthesis and Chemical Properties

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a compound that can be synthesized through various chemical reactions. Itazaki et al. (1988) explored the synthesis of sulfonamide derivatives for potential use as diuretics and antihypertensives, indicating that compounds like 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide could be synthesized for similar purposes (Itazaki et al., 1988). The study involved converting nitro functions into sulfonamide via the Sandmeyer reaction, showcasing a method that could potentially apply to the synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Potential Pharmacological Applications

While specific studies on 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide are limited, research on similar sulfonamide compounds provides insights into potential applications. For instance, Canale et al. (2016) investigated N-alkylated arylsulfonamides as selective serotonin receptor ligands, suggesting that modifications to the sulfonamide moiety can lead to compounds with distinct pharmacological profiles, potentially including 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (Canale et al., 2016).

Environmental Impact and Fate

Research by Burkhardt et al. (2005) on the transport of sulfonamide antibiotics through surface runoff on grassland provides an environmental context that might be relevant to understanding the behavior of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in similar settings. This study highlights the environmental fate of sulfonamide compounds, which could be extrapolated to assess the environmental impact of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (Burkhardt et al., 2005).

Toxicological Considerations

Marrocco et al. (2015) investigated the immunotoxicity and allergic potential of N-Butylbenzenesulfonamide (NBBS), another sulfonamide compound, indicating that similar studies could be pertinent for evaluating the safety profile of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Such research could provide valuable information on the potential immunotoxicity or allergic reactions associated with exposure to this compound (Marrocco et al., 2015).

properties

IUPAC Name

2-chloro-N-methyl-5-propanoylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDQLWDZVGXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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